molecular formula C13H13ClN4OS B11356607 1-(3-Chlorophenyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)piperazine

1-(3-Chlorophenyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)piperazine

Cat. No.: B11356607
M. Wt: 308.79 g/mol
InChI Key: JLXYZHQPJKSCRS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a 1,2,3-thiadiazole-4-carbonyl moiety.

Properties

Molecular Formula

C13H13ClN4OS

Molecular Weight

308.79 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(thiadiazol-4-yl)methanone

InChI

InChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)17-4-6-18(7-5-17)13(19)12-9-20-16-15-12/h1-3,8-9H,4-7H2

InChI Key

JLXYZHQPJKSCRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSN=N3

Origin of Product

United States

Biological Activity

1-(3-Chlorophenyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The structural features of this compound, including the piperazine ring and the thiadiazole moiety, are known to contribute to its pharmacological properties.

Chemical Structure

The compound can be represented as follows:

C12H12ClN5O1S\text{C}_{12}\text{H}_{12}\text{ClN}_5\text{O}_1\text{S}

This structure includes:

  • A chlorophenyl group which enhances lipophilicity.
  • A thiadiazole ring known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed promising results in inducing apoptotic cell death in MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The most potent derivative from these studies had an IC50 value of 2.32 µg/mL, indicating a strong anticancer potential .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4eMCF-75.36
4cHepG23.21

These findings suggest that modifications on the piperazine ring and the thiadiazole scaffold can significantly enhance anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain thiadiazole derivatives exhibit activity against various bacterial strains. The presence of electronegative substituents on the phenyl ring has been correlated with increased antimicrobial efficacy .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (µM)
Compound AStaphylococcus aureus5.08
Compound BEscherichia coli10.15

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets within the cells. The thiadiazole moiety is known to disrupt cellular processes by inhibiting key enzymes or receptors involved in cell proliferation and survival .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • In Vivo Efficacy : A study demonstrated that a derivative with a similar structure effectively targeted sarcoma cells in a tumor-bearing mouse model, showcasing its potential for further development as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications such as shifting substituents on the phenyl ring significantly impacted biological activity. For example, moving an ethoxy group from para to ortho position led to enhanced potency .

Scientific Research Applications

General Synthetic Route

  • Formation of Piperazine Derivative :
    • React 3-chlorobenzoyl chloride with piperazine.
    • Use a base (e.g., triethylamine) to facilitate the reaction.
  • Introduction of Thiadiazole :
    • Treat the piperazine derivative with thiocarbonyl compounds (e.g., carbon disulfide) and hydrazine derivatives to form the thiadiazole ring.

The biological activities of 1-(3-Chlorophenyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)piperazine are attributed to its structural components. Compounds containing thiadiazole rings have been reported to exhibit a range of pharmacological effects.

Anticancer Activity

Research has shown that derivatives of thiadiazoles possess significant anticancer properties. For example, studies indicate that 1,3,4-thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain thiadiazole derivatives exhibited up to 85% inhibition in tumor cell growth at specific concentrations .

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties. A study highlighted that compounds similar to this compound showed moderate to good activity against several bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10 µg/mL to 15 µg/mL .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Antiepileptic Potential : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for anticonvulsant activity using established animal models. Some compounds demonstrated significant protective effects against seizures .
  • Antifungal Applications : Thiadiazole derivatives have been explored as potential antifungal agents in agricultural applications. Their ability to disrupt fungal cell membranes makes them suitable candidates for developing new fungicides .

Comparative Data Table

Compound NameActivity TypeTarget OrganismMIC (µg/mL)
This compoundAntimicrobialE. coli12
Thiadiazole Derivative AAnticancerMCF7 (Breast Cancer)30
Thiadiazole Derivative BAntifungalAspergillus spp.15

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Thiadiazole vs. This may improve membrane permeability or target binding .
  • Synthetic Efficiency : Microwave irradiation significantly improves yields (e.g., 88% for 1-(3-chloropropyl) derivatives) compared to traditional methods . Click chemistry also offers high yields (>80%) for triazole derivatives under green conditions .

Pharmacological Activity

Table 2: Pharmacological Profile of Selected Analogues
Compound Biological Activity Mechanism/Receptor Interaction Potency (IC50/EC50) References
1-(3-Chlorophenyl)piperazine (mCPP) Serotonin receptor antagonism 5-HT2A/5-HT1A modulation Moderate
1-(3-Chlorophenyl)-4-(triazolylmethyl)piperazine Antimicrobial (fungal/bacterial) Disruption of microbial cell membranes Zone of inhibition: 14–15 mm (vs. Aspergillus niger)
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Intermediate for antidepressants Precursor to trazodone/nefazodone N/A
5-Phenyl-1,3-thiazole-4-sulfonamide derivatives Antitumor Inhibition of cancer cell proliferation GP < 80% (cell growth)

Key Observations :

  • Antidepressant Potential: The 3-chlorophenyl group is critical for serotonin receptor interactions, as seen in mCPP’s 5-HT2A antagonism . Thiadiazole derivatives may enhance this activity due to increased electron-withdrawing effects.
  • Antimicrobial Activity : Triazole derivatives exhibit moderate antifungal activity (14–15 mm inhibition zones), while thiadiazole’s sulfur atom could enhance antimicrobial efficacy through reactive oxygen species generation .
  • Antitumor Activity : Piperazine-thiazole hybrids (e.g., sulfonamide derivatives) show tumor growth inhibition (GP < 80%), suggesting that thiadiazole analogues may similarly target cancer cell pathways .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) logP* Solubility Key Features
1-(3-Chlorophenyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)piperazine ~350.8 2.5–3.0 Low in water High electronegativity (S, N)
1-(3-Chlorophenyl)-4-(triazolylmethyl)piperazine ~320.2 2.0–2.5 Moderate in DMSO Triazole enhances H-bonding
1-(3-Chlorophenyl)-4-(phenethyl)piperazine 300.8 3.5–4.0 Low in water Lipophilic, CNS-targeting

*Estimated using fragment-based methods.

Key Observations :

  • Triazole derivatives balance lipophilicity and solubility, making them versatile for drug formulation .

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